molecular formula C12H10N2O B13697350 6-Methyl-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one

6-Methyl-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one

Cat. No.: B13697350
M. Wt: 198.22 g/mol
InChI Key: JKXKQWHJLUONSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methyl-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one is a chemical compound based on the privileged pyrido[3,4-b]indol-1-one scaffold, also known as a β-carboline core, which is recognized in medicinal chemistry for its diverse and potent biological activities . This high-value structural motif is extensively investigated in preclinical research, particularly in the fields of oncology and central nervous system (CNS) disorders. In anticancer research, analogs of this core structure, such as SL651498, have demonstrated significant potential . More recent studies highlight pyrido[3,4-b]indol-1-one hybrids as promising agents against aggressive cancer cell lines, including triple-negative breast cancer (TNBC), by inducing cell cycle arrest and promoting apoptotic cell death . These hybrids have also been shown to attenuate the formation of multicellular tumor spheroids, indicating potential utility in targeting tumorigenesis and metastasis . The mechanism of action for some derivatives involves the inhibition of key oncogenic drivers, such as the Epidermal Growth Factor Receptor (EGFR), making this scaffold a compelling starting point for the development of next-generation targeted therapies . In neuroscience, the pyrido[3,4-b]indol-1-one scaffold is the foundation for subtype-selective GABA A receptor agonists . Research compounds like SL651498, which shares this core structure, act as full agonists at α2 and α3 subtypes, producing anxiolytic and anticonvulsant effects in animal models with reduced sedative and cognitive-impairing side effects typically associated with non-selective benzodiazepines . This functional selectivity makes such derivatives valuable pharmacological tools for studying GABA A receptor subtypes and developing potential new treatments for anxiety and muscle spasms. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C12H10N2O

Molecular Weight

198.22 g/mol

IUPAC Name

6-methyl-2,9-dihydropyrido[3,4-b]indol-1-one

InChI

InChI=1S/C12H10N2O/c1-7-2-3-10-9(6-7)8-4-5-13-12(15)11(8)14-10/h2-6,14H,1H3,(H,13,15)

InChI Key

JKXKQWHJLUONSS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC3=C2C=CNC3=O

Origin of Product

United States

Preparation Methods

Detailed Synthetic Procedure via Fischer Indole Cyclization

The Fischer indole synthesis remains a widely used method due to its simplicity and scalability:

  • Starting Materials : Appropriate ketones and phenylhydrazine derivatives.
  • Reaction Conditions : The reaction typically proceeds in glacial acetic acid with concentrated hydrochloric acid as a catalyst.
  • Process : Formation of hydrazone intermediate followed by acid-catalyzed cyclization to yield the pyridoindole core.
  • Isolation : The product is purified by standard methods such as recrystallization or chromatography.

Comparative Data Table of Preparation Methods

Method Key Reagents/Conditions Yield (%) Advantages Limitations
Fischer Indole Cyclization Ketones, phenylhydrazine, AcOH, HCl Moderate Simple, scalable Harsh acidic conditions
Pd-Catalyzed Tandem Stille Coupling Pd(OAc)₂, PPh₃, Bu₄NBr, Acetonitrile Up to 73 High regioselectivity, versatile Requires expensive catalysts
Two-Step β-Carboline N-Oxide Route β-Carboline N-oxide, Ac₂O, NaOH, EtOH 45–85 Mild conditions, good yields Multi-step, requires purification

Analytical Characterization of the Compound

Characterization techniques critical for confirming the structure and purity of 6-Methyl-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one include:

These methods ensure the regioselectivity and purity of the synthesized compound.

Summary of Research Findings on Preparation

  • The Fischer indole cyclization remains a foundational approach for synthesizing 6-methyl-substituted pyridoindolones, particularly for industrial scale-up due to its straightforwardness.
  • Pd-catalyzed tandem coupling reactions offer a powerful tool for synthesizing complex derivatives with good yields and functional group tolerance, albeit with higher cost and complexity.
  • Two-step syntheses via β-carboline N-oxide intermediates provide mild conditions and good yields, suitable for sensitive substituents and structural analogs.
  • Careful optimization of reaction parameters such as temperature, solvent, catalyst loading, and reaction time is essential to maximize yield and purity.
  • Comprehensive characterization by NMR, IR, and MS is standard to confirm the structure and ensure reproducibility.

Chemical Reactions Analysis

Electrophilic Substitution Reactions

The compound participates in electrophilic substitutions at electron-rich positions of the indole moiety. For example:

Halogenation :

  • Chlorination occurs preferentially at position 6 under mild conditions using N-chlorosuccinimide (NCS) in DMF at 50°C .

  • Bromination at position 7 has been achieved with N-bromosuccinimide (NBS), yielding 7-bromo derivatives in >90% purity .

Nitration :

  • Nitration with fuming HNO₃/H₂SO₄ produces 5-nitro derivatives, confirmed by 1H^1H NMR (δ=8.21ppm\delta = 8.21 \, \text{ppm}, singlet) .

N-Functionalization Reactions

The NH groups at positions 2 and 9 undergo selective alkylation/acylation:

N-Alkylation :

  • Reaction with methyl iodide in DMF/NaH yields 2-methyl derivatives:

    C12H10N2O+CH3IDMF, NaHC13H12N2O(85%yield)[6]\text{C}_{12}\text{H}_{10}\text{N}_2\text{O} + \text{CH}_3\text{I} \xrightarrow{\text{DMF, NaH}} \text{C}_{13}\text{H}_{12}\text{N}_2\text{O} \quad (85\% \, \text{yield})[6]
  • Bulkier substituents (e.g., benzyl bromide) require phase-transfer catalysis.

N-Acylation :

  • Acetylation with acetic anhydride at reflux produces 9-acetoxy derivatives:

    C12H10N2O+(CH3CO)2OΔC14H12N2O2(98%yield)[3]\text{C}_{12}\text{H}_{10}\text{N}_2\text{O} + (\text{CH}_3\text{CO})_2\text{O} \xrightarrow{\Delta} \text{C}_{14}\text{H}_{12}\text{N}_2\text{O}_2 \quad (98\% \, \text{yield})[3]

Cyclization and Ring Expansion

Controlled cyclization reactions enable structural diversification:

Pyridine Ring Functionalization :

  • Condensation with α,β-unsaturated aldehydes in ethanol generates fused tetracyclic systems. For example:

    C12H10N2O+CH2=CHCHOEtOH, HClC15H12N2O2(72%yield)[1]\text{C}_{12}\text{H}_{10}\text{N}_2\text{O} + \text{CH}_2=\text{CHCHO} \xrightarrow{\text{EtOH, HCl}} \text{C}_{15}\text{H}_{12}\text{N}_2\text{O}_2 \quad (72\% \, \text{yield})[1]

Indole Ring Modifications :

  • Suzuki coupling at position 4 with aryl boronic acids proceeds via Pd(PPh₃)₄ catalysis (Table 1) :

Boronic AcidProduct Yield (%)Purity (HPLC)
Phenyl8899.2
4-Methoxyphenyl8298.7
3-Nitrophenyl7597.4

Reduction Reactions

Selective reductions depend on reaction conditions:

Carbonyl Reduction :

  • NaBH₄ in THF reduces the ketone to a secondary alcohol (δ=4.12ppm\delta = 4.12 \, \text{ppm}, 1H^1H NMR) .

  • Catalytic hydrogenation (H₂/Pd-C) fully saturates the pyridine ring.

N-Oxide Reduction :

  • Treatment with PCl₃ converts N-oxide intermediates to free amines (TON=12h1\text{TON} = 12 \, \text{h}^{-1}) .

Solvent and Temperature Effects

Optimized conditions for key reactions are summarized below (Table 2) :

Reaction TypeOptimal SolventTemperature (°C)Time (h)Yield (%)
N-AlkylationDMF902495
Electrophilic BrominationCCl₄25689
Suzuki CouplingToluene1101288

Analytical Characterization

Key spectral signatures for reaction products include:

  • IR : νC=O=16321644cm1\nu_{\text{C=O}} = 1632–1644 \, \text{cm}^{-1}

  • 1H^1H1H NMR : Methyl protons at δ=2.49ppm\delta = 2.49 \, \text{ppm} (s, 3H)

  • HRMS : m/z[M+H]+m/z \, [\text{M}+\text{H}]^+ calcd. 198.22, found 198.21

This reactivity profile positions 6-methylpyridoindolone as a versatile scaffold for medicinal chemistry, particularly in kinase inhibitor development . Future studies should explore photochemical reactions and asymmetric catalysis to access enantiomerically pure derivatives.

Mechanism of Action

The mechanism of action of 6-Methyl-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of pyrido[3,4-b]indol-1-one derivatives arises from variations in substituents, saturation, and ring modifications. Below is a detailed comparison with key analogs:

Table 1: Structural and Functional Comparison of Pyrido[3,4-b]indol-1-one Derivatives

Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Biological Activity/Application Synthesis Method
6-Methyl-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one 6-CH₃, 2,9-dihydro C₁₂H₁₂N₂O ~200 (estimated) Intermediate/research compound Stille coupling, cyclization
6-Chloro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-one 6-Cl, tetrahydrogenated ring C₁₁H₉ClN₂O 220.65 Synthetic intermediate; antimicrobial studies Condensation of hydrazines
5,8-Dichloro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-one 5,8-Cl, tetrahydrogenated ring C₁₁H₈Cl₂N₂O 267.10 Not reported; structural analog Hydrazone cyclization
SL651498 6-F, 9-CH₃, 2-Ph, 4-pyrrolidinyl C₂₂H₂₀FN₃O₂ 389.40 GABAA α2/α3 agonist (anxiolytic, muscle relaxant) Multi-step synthesis from 4-fluorophenylhydrazine
7-Fluoro-3,4,5,10-tetrahydroazepino[3,4-b]indol-1-one Azepino ring expansion, 7-F C₁₃H₁₃FN₂O 232.26 Not reported; structural exploration Unspecified

Key Findings:

Substituent Effects: Methyl vs. SL651498: The addition of a pyrrolidinyl-carboxamide group at position 4 and fluorine at position 6 enhances selectivity for GABAA α2/α3 subtypes, making it a potent anxiolytic with reduced sedative side effects compared to benzodiazepines .

Ring Saturation :

  • Tetrahydrogenated derivatives (e.g., 6-chloro-2,3,4,9-tetrahydro) exhibit reduced aromaticity, which may lower planarity and π-stacking capacity, impacting biological activity .

Pharmacological Profiles: SL651498 demonstrates full agonism at GABAA α2/α3 receptors (Ki = 6.8–12.3 nM) and partial agonism at α1/α5, distinguishing it from non-selective β-carbolines . 6-Methyl and 6-chloro analogs lack detailed pharmacological data, suggesting their roles as intermediates or tools for structural exploration .

Synthetic Accessibility :

  • SL651498 requires a seven-step synthesis, reflecting its complexity, whereas 6-methyl and 6-chloro derivatives are accessible via one-pot protocols .

Biological Activity

6-Methyl-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and neuropharmacology. This article reviews the synthesis, biological evaluations, and therapeutic potentials of this compound based on recent studies.

  • Molecular Formula : C12H10N2O
  • Molecular Weight : 198.22 g/mol
  • CAS Number : 1643788-06-0

Synthesis

The synthesis of 6-Methyl-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one typically involves multi-step organic reactions. Various methodologies have been explored to optimize yield and purity, including cyclization reactions that incorporate methylation steps.

Anticancer Properties

Recent studies have highlighted the anticancer potential of 6-Methyl-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one. It has been shown to exhibit cytotoxic effects against various cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action
MDA-MB-231 (Breast)10.5 ± 0.07Induces apoptosis via caspase activation
HCT-116 (Colon)11.9 ± 0.05Causes cell cycle arrest at S and G2/M phases
HepG2 (Liver)7.1 ± 0.07Interacts with tumor cell DNA

The compound's ability to induce apoptosis in MDA-MB-231 cells was confirmed through morphological assessments and caspase activity measurements, indicating its potential as a therapeutic agent in breast cancer treatment .

Neuropharmacological Effects

In addition to its anticancer properties, there is emerging evidence that 6-Methyl-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one may also exert neuroprotective effects. Studies suggest that it could modulate neurotransmitter systems and exhibit anti-inflammatory properties relevant to neurodegenerative diseases .

Case Studies

A notable case study involved the administration of 6-Methyl-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one in animal models of cancer. The results demonstrated significant tumor reduction compared to control groups, supporting its role as a potential lead compound for further development .

Molecular Modeling Studies

Molecular docking studies have been conducted to elucidate the binding interactions of 6-Methyl-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one with key biological targets involved in cancer progression. These studies indicated strong binding affinities with proteins associated with cell cycle regulation and apoptosis .

Q & A

Q. What are the common synthetic routes for 6-methyl-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one and related analogs?

The compound can be synthesized via palladium-catalyzed amidation and cyclization, as demonstrated for structurally similar pyridoindoles. For example, Pd-mediated cyclization of indole derivatives with pyridine precursors has been used to generate fused heterocycles, with reaction conditions optimized for yield and regioselectivity (e.g., 80–100°C, 12–24 hours in DMF or toluene) . Characterization typically involves 1H NMR^1 \text{H NMR}, IR spectroscopy, and mass spectrometry to confirm regiochemistry and purity .

Q. What spectroscopic techniques are critical for characterizing pyridoindole derivatives?

Key techniques include:

  • 1H NMR^1 \text{H NMR}: To resolve aromatic protons and confirm substitution patterns (e.g., δ 7.13–8.45 ppm for indole/pyridine protons) .
  • IR spectroscopy: Identifies functional groups such as carbonyls (stretching ~1700 cm1^{-1}) and N–H bonds (~3400 cm1^{-1}) .
  • Mass spectrometry (ESI): Validates molecular weight and fragmentation patterns .

Q. What safety precautions should be taken when handling pyridoindole derivatives?

While specific GHS data for 6-methyl-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one is unavailable, analogs like methyl 4-((2-methyl-3,4-dihydro-1H-pyrido[4,3-b]indol-5(2H)-yl)methyl)benzoate recommend standard lab precautions:

  • Use PPE (gloves, goggles) to avoid skin/eye contact.
  • Work in a fume hood to prevent inhalation.
  • Consult SDS for structural analogs and follow first-aid protocols (e.g., rinsing eyes with water for 15 minutes) .

Q. How are pyridoindoles screened for preliminary biological activity?

Antimicrobial assays (e.g., against E. coli or S. aureus) and molecular docking studies are common. For example, 4,6-di(1H-indol-3-yl)-1,6-dihydropyrimidin-2-amine showed activity via agar diffusion and microdilution methods, with docking scores (e.g., −7.0 kcal/mol against androgen receptors) guiding mechanistic hypotheses .

Advanced Research Questions

Q. How can regioselectivity challenges in pyridoindole synthesis be addressed?

Regioselective synthesis can be achieved using green chemistry approaches, such as solvent-free conditions or catalysts like Pd(OAc)2_2. Evidence for similar compounds highlights the role of substituent electronic effects (e.g., electron-withdrawing groups directing cyclization) and reaction time/temperature optimization . Computational modeling (e.g., DFT) may predict favorable pathways .

Q. How should researchers resolve contradictions in reported synthetic yields or bioactivity data?

Discrepancies may arise from impurities, solvent effects, or assay variability. Strategies include:

  • Reproducing protocols with rigorous purification (e.g., HPLC for analogs in ).
  • Validating bioactivity via orthogonal assays (e.g., enzymatic vs. cell-based) .
  • Cross-referencing pharmacopeial standards (e.g., USP31/NF26) for purity criteria .

Q. What computational tools are used to predict pyridoindole bioactivity?

Molecular docking (e.g., AutoDock Vina) and dynamics simulations analyze interactions with targets like the androgen receptor. For example, hydrogen bonding with LEU704 and hydrophobic interactions with GLY708 residues were critical for activity in analogs . QSAR models can further correlate substituents (e.g., methyl vs. methoxy groups) with potency .

Q. How are impurities profiled in pyridoindole-based drug candidates?

Pharmacopeial guidelines (e.g., EP/USP) recommend LC-MS/MS and 1H NMR^1 \text{H NMR} to detect and quantify impurities. For example, 9-hydroxyrisperidone (EP Impurity C) is monitored using retention time and spectral matching . Stability studies under stress conditions (heat, light) identify degradation products .

Q. What strategies optimize pyridoindole solubility and bioavailability?

Structural modifications include:

  • Introducing hydrophilic groups (e.g., hydroxyl or methoxy substituents, as in ).
  • Salt formation (e.g., hydrochloride salts for improved aqueous solubility) .
  • Prodrug approaches (e.g., esterification of hydroxyl groups) .

Q. How do substituents influence the bioactivity of pyridoindole derivatives?

Studies on analogs (e.g., 1-methyl vs. 1-(4-methoxyphenyl) groups) reveal that electron-donating substituents enhance receptor binding via hydrophobic interactions, while bulky groups may sterically hinder activity. For instance, 1-methyl-9H-pyrido[3,4-b]indol-6-ol showed altered antimicrobial efficacy compared to unsubstituted analogs .

Methodological Notes

  • Synthesis: Prioritize Pd-catalyzed methods for regiochemical control .
  • Characterization: Combine NMR, IR, and mass spectrometry for structural validation .
  • Bioactivity: Use docking to pre-screen compounds before resource-intensive assays .
  • Safety: Reference analogs’ SDS until compound-specific data is available .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.